molecular formula C6H5N2O2.Li B1145855 Lithium 2-(pyridazin-4-yl)acetate CAS No. 1217295-84-5

Lithium 2-(pyridazin-4-yl)acetate

Cat. No. B1145855
M. Wt: 144
InChI Key:
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Description

Synthesis Analysis

The synthesis of lithium-related complexes often involves reactions with ligands that can stabilize the lithium ion in the compound's structure. For instance, the synthesis of lithiated pyrrolyl ligands demonstrates the incorporation of lithium into complex structures, offering insights into methodologies applicable to synthesizing lithium 2-(pyridazin-4-yl)acetate derivatives (Kuo et al., 2005).

Molecular Structure Analysis

Molecular dynamics studies, such as those conducted using Car-Parrinello molecular dynamics (CPMD) and path integrals molecular dynamics (PIMD), provide detailed insights into the intramolecular lithium bonding within similar compounds. These studies reveal the equidistant positioning of the lithium atom between heavy atoms, offering a glimpse into the structural arrangement of lithium 2-(pyridazin-4-yl)acetate (Durlak et al., 2009).

Chemical Reactions and Properties

Reactivity studies, such as those involving lithiated compounds, highlight the potential of lithium 2-(pyridazin-4-yl)acetate in various chemical reactions. For example, the reaction of lithiated compounds with mercury(II) iodide to precipitate mercury and form symmetrical poly(pyridin-2-yl)ethanes indicates the reactivity of lithiated intermediates, which could be extrapolated to reactions involving lithium 2-(pyridazin-4-yl)acetate (Canty & Minchin, 1986).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are critical for understanding the behavior of lithium 2-(pyridazin-4-yl)acetate in various environments. Studies on similar lithium complexes provide insights into their stability, melting points, and solubility, which are essential for practical applications (Ochel et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for catalysis, are of significant interest. Research into the reactivity of lithium derivatives, such as their hydroxymethylation reactions with organic bromides and oxidation to produce alcohols, sheds light on the chemical versatility of lithium 2-(pyridazin-4-yl)acetate and its derivatives (Itami et al., 1999).

Scientific Research Applications

Molecular Synthesis and Complex Formation

Lithium derivatives of pyridin-2-ylmethanes have been utilized in the synthesis of symmetrical poly(pyridin-2-yl)ethanes, demonstrating the potential of lithium 2-(pyridazin-4-yl)acetate in forming complex organic compounds. These compounds have shown interesting reactivity, forming palladium(II) acetate complexes, indicating its utility in forming metal-organic frameworks and complex ligands (Canty & Minchin, 1986).

Molecular Dynamics and Structure Analysis

The molecular dynamics of lithium 2-pyridyl-N-oxide acetate, a compound similar to lithium 2-(pyridazin-4-yl)acetate, has been studied using Car-Parrinello molecular dynamics and path integrals molecular dynamics. These studies shed light on the intramolecular lithium bonding and provide insights into the structural dynamics of such compounds, which can be crucial for understanding the reactivity and stability of lithium 2-(pyridazin-4-yl)acetate in various conditions (Durlak, Latajka, & Berski, 2009).

Nonlinear Optical Properties

The second hyperpolarizabilities of lithium salt of pyridazine, a compound structurally similar to lithium 2-(pyridazin-4-yl)acetate, have been investigated, highlighting the potential use of such lithium salts in nonlinear optics. The significant dependence of computed values on electron correlation treatment underlines the importance of lithium 2-(pyridazin-4-yl)acetate in exploring advanced materials for optical applications (Silveira et al., 2015).

Safety And Hazards

“Lithium 2-(pyridazin-4-yl)acetate” has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

lithium;2-pyridazin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLFTJDKUVXPMO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=NC=C1CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 2-(pyridazin-4-yl)acetate

CAS RN

1217295-84-5
Record name lithium 2-(pyridazin-4-yl)acetate
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